2,5-Dichlorophenylthioethanol
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Overview
Description
2,5-Dichlorophenylthioethanol is an organic compound with the molecular formula C8H8Cl2OS It is a derivative of phenol, where the phenyl ring is substituted with two chlorine atoms at the 2 and 5 positions, and a thioethanol group is attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichlorophenylthioethanol typically involves the reaction of 2,5-dichlorophenol with thioethanol. One common method is the nucleophilic substitution reaction where 2,5-dichlorophenol reacts with thioethanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
For industrial-scale production, the process may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichlorophenylthioethanol undergoes various chemical reactions, including:
Oxidation: The thioethanol group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenylthioethanol derivatives.
Scientific Research Applications
2,5-Dichlorophenylthioethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,5-Dichlorophenylthioethanol involves its interaction with specific molecular targets. The thioethanol group can interact with thiol groups in proteins, potentially leading to the inhibition of enzyme activity. The chlorine atoms on the phenyl ring can also participate in halogen bonding, affecting the compound’s binding affinity to various biological targets.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorophenylthioethanol: Similar structure but with chlorine atoms at the 2 and 3 positions.
2,5-Dichlorothiophenol: Lacks the ethanol group, only has the thiophenol structure.
Uniqueness
2,5-Dichlorophenylthioethanol is unique due to the specific positioning of the chlorine atoms and the presence of the thioethanol group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2,5-dichlorophenyl)sulfanylethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2OS/c9-6-1-2-7(10)8(5-6)12-4-3-11/h1-2,5,11H,3-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQQDPZAFPEINL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)SCCO)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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